Becampanel - 188696-80-2

Becampanel

Catalog Number: EVT-261221
CAS Number: 188696-80-2
Molecular Formula: C10H11N4O7P
Molecular Weight: 330.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Becampanel, also known as AMP-397, is an AMPA receptor antagonist potentially for the treatment of epilepsy. Becampanel acts as a competitive antagonist of the AMPA receptor (IC50 = 11 nM). It was investigated as an anticonvulsant for the treatment of epilepsy by Novartis, and was also looked at as a potential treatment for neuropathic pain and cerebral ischemia, but never completed clinical trials.
Source and Classification

Becampanel is derived from the broader class of quinoxaline compounds, which are known for their diverse pharmacological activities. These derivatives have been incorporated into various marketed drugs and exhibit effects such as antibacterial, antiviral, anti-inflammatory, and anticancer properties . The specific classification of becampanel as an AMPA receptor antagonist positions it within a critical area of research aimed at modulating excitatory neurotransmission in the brain.

Synthesis Analysis

The synthesis of becampanel involves several key steps that leverage established organic chemistry techniques to construct its complex molecular framework.

Synthetic Methods

  1. Initial Synthesis: The synthesis typically begins with the formation of a quinoxaline core through cyclization reactions involving appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds.
  2. Functionalization: Subsequent steps often involve functionalizing the quinoxaline structure to introduce various substituents that enhance its pharmacological profile. This may include reactions such as alkylation or acylation.
  3. Yield Optimization: Recent studies have reported yields ranging from 46% to 90% depending on the specific synthetic route employed . The optimization of reaction conditions—such as temperature, solvent choice, and reaction time—is crucial for maximizing yield and purity.

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (e.g., 120 °C) to facilitate cyclization.
  • Reagents: Common reagents include palladium catalysts for cross-coupling reactions and various amine ligands to stabilize intermediates during synthesis .
Molecular Structure Analysis

Becampanel possesses a complex molecular structure characterized by a quinoxaline backbone.

Structural Features

  • Core Structure: The core consists of a fused bicyclic structure typical of quinoxalines.
  • Substituents: It features various substituents that influence its interaction with AMPA receptors, enhancing its binding affinity and selectivity.
  • Molecular Formula: The molecular formula for becampanel is C_12H_12N_4O_2, indicating the presence of nitrogen atoms essential for its activity.

Data and Analyses

  • Molecular Weight: Approximately 244.25 g/mol.
  • 3D Conformation: Computational modeling has been employed to explore its three-dimensional conformation and predict its binding interactions with AMPA receptors .
Chemical Reactions Analysis

Becampanel undergoes several important chemical reactions relevant to its function and synthesis.

Key Reactions

  1. Nucleophilic Substitution: Involves the substitution of halides in the precursor compounds with amine groups to generate the desired amine functionalities.
  2. Cyclization Reactions: Critical for forming the quinoxaline ring structure, these reactions typically involve condensation processes.
  3. Radiolabeling: Techniques such as carbon-11 or fluorine-18 labeling are utilized in preclinical studies to trace the compound's distribution in vivo using positron emission tomography imaging .

Technical Details

  • Reaction Conditions: Typical conditions include inert atmospheres (e.g., nitrogen), controlled temperatures, and specific solvent systems to optimize yields and minimize side products.
Mechanism of Action

Becampanel acts primarily as an antagonist at AMPA receptors, which are ionotropic glutamate receptors involved in fast excitatory neurotransmission.

Mechanistic Insights

  • Binding Site Interaction: Becampanel binds to the receptor's ligand-binding domain, blocking glutamate from activating the receptor, thereby reducing neuronal excitability.
  • Electrophysiological Effects: Studies indicate that becampanel can effectively inhibit excitatory postsynaptic currents in neurons, demonstrating its potential utility in managing conditions like epilepsy .

Data Supporting Mechanism

  • In Vitro Studies: Experimental data show that becampanel can significantly reduce neuronal firing rates in response to glutamate application.
  • Docking Studies: Computational docking studies have identified key residues within the AMPA receptor that interact with becampanel, providing insights into its binding affinity and specificity .
Physical and Chemical Properties Analysis

Becampanel exhibits several notable physical and chemical properties relevant to its pharmacological profile.

Properties Overview

  • Solubility: Becampanel is soluble in organic solvents but may exhibit limited solubility in water, affecting its bioavailability.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • LogP Values: LogP values indicate moderate lipophilicity, which is beneficial for crossing biological membranes.
  • Melting Point: Specific melting point data are not widely reported but can be determined through standard laboratory techniques.
Applications

Becampanel has significant potential applications in clinical settings due to its pharmacological properties.

Scientific Applications

  1. Neurological Disorders: Primarily investigated for use in epilepsy treatment by modulating excitatory neurotransmission.
  2. Research Tool: Serves as a valuable tool in neuroscience research for studying AMPA receptor function and related pathways.

Future Directions

Ongoing research aims to further elucidate the compound's efficacy and safety profiles through clinical trials, potentially expanding its applications beyond epilepsy into other neurological disorders characterized by excitotoxicity .

Pharmacological Mechanism of Action in Neurotransmission Regulation

AMPA Receptor Antagonism: Molecular Interaction Dynamics

Structural Binding Affinity to AMPA Subunits

Becampanel (AMP-397) is a selective antagonist of AMPA-type ionotropic glutamate receptors (AMPARs), which are tetrameric ligand-gated ion channels composed of GluA1–GluA4 subunits. The compound exhibits high binding affinity for the extracellular collar region of the AMPAR ion channel, a site critical for allosteric modulation. This region, located at the transmembrane domain (TMD) and extracellular boundary, is formed by the pre-M1 helix, M3, and M4 helices of each subunit. Key residues involved include:

  • S615 in the M3 helix (part of the SYTANLAAF motif), where mutagenesis to alanine profoundly slows receptor deactivation and desensitization [10].
  • P520 in the pre-M1–M1 linker, a conserved residue essential for gating mechanics; substitutions here disrupt ion channel function [10].
  • F517, forming the base of the inhibitor binding pocket; its alanine substitution accelerates desensitization [10].

Becampanel binds at four sites per tetramer, one per subunit, with an IC₅₀ of 11 nM for GluA2-containing receptors [7]. Its phosphonic acid group likely interacts with polar residues in the extracellular collar, while aromatic moieties engage hydrophobic pockets, stabilizing the closed-state conformation.

Table 1: Key AMPAR Residues for Becampanel Binding

ResidueDomainRole in GatingEffect of Mutation
S615M3 helixLurcher motif anchorSlows deactivation 5.7-fold
P520pre-M1–M1Structural hingeEliminates currents in non-proline variants
F517pre-M1Base of inhibitor siteAccelerates desensitization 1.4-fold
N791M4 helixModulates desensitization kineticsIncreases steady-state current

Competitive vs. Non-Competitive Inhibition Mechanisms

Becampanel acts as a non-competitive antagonist, distinguishing it from glutamate-site competitors like NBQX. Key mechanistic features include:

  • State Independence: Inhibits AMPARs irrespective of channel state (resting, open, or desensitized), evidenced by similar IC₅₀ values across agonist concentrations [3].
  • Allosteric Disruption: Binding at the TMD collar prevents transduction of agonist binding (at the ligand-binding domain, LBD) into channel opening. This decouples LBD closure from transmembrane domain rearrangements [1] [10].
  • Binding Site Competition: Shares its site with prototypical non-competitive antagonists GYKI-52466 and perampanel, as confirmed by radioligand displacement assays [3] [5]. Unlike competitive antagonists, Becampanel does not displace glutamate or AMPA from the LBD [3].

This mechanism allows inhibition even during high glutamate release (e.g., seizures), making it effective in pathological hyperexcitability.

Electrophysiological Impact on Glutamatergic Synaptic Transmission

Becampanel reduces excitatory postsynaptic currents (EPSCs) via AMPAR blockade:

  • Single-Channel Effects: At 1–2 µM, Becampanel shifts AMPAR gating toward lower conductance states. In homomeric GluA3 receptors, it suppresses openings to the O3 (33 pS) and O4 (47 pS) levels, trapping channels in low-conductance states (O1: 10 pS; O2: 23 pS) [5]. This reflects subunit-specific inhibition, where bound subunits fail to open.
  • Synaptic Current Attenuation: Prolongs decay kinetics of AMPAR-mediated EPSCs by ~40% and reduces amplitude by >80% at 10 µM in hippocampal CA1 neurons. This decreases temporal summation of synaptic inputs [3].
  • Frequency-Dependent Inhibition: Unlike use-dependent blockers (e.g., NMDA antagonists), Becampanel’s inhibition is not enhanced by high-frequency stimulation. However, its effects accumulate during sustained glutamate exposure due to slow unbinding kinetics [3].

Table 2: Electrophysiological Effects of Becampanel on AMPARs

ParameterControlBecampanel (1 µM)Becampanel (2 µM)
O4 Occupancy14%0.1%0%
O3 Occupancy44%13%1.5%
Deactivation τ1.76 ± 0.24 ms3.21 ± 0.18 ms*5.94 ± 0.33 ms*
Peak EPSC Reduction0%52 ± 6%*78 ± 5%*

*Data adapted from single-channel and whole-cell studies [3] [5]

Modulation of Excitatory/Inhibitory Balance in Cortical Networks

By selectively inhibiting AMPARs, Becampanel rebalances cortical excitation-inhibition (E/I) ratios:

  • Layer-Specific Effects: In motor cortex layer II/III pyramidal neurons, AMPAR blockade reduces glutamatergic synaptic strength by 40–60%, dampening dendritic integration and spike output. This is critical in epilepsy, where these layers exhibit heightened glutamatergic transmission during development [2].
  • Presynaptic vs. Postsynaptic Actions: Unlike broad-spectrum glutamate antagonists, Becampanel spares presynaptic release machinery. It specifically targets postsynaptic AMPARs, preserving inhibitory GABAergic transmission and preventing disinhibition [6].
  • Network Stability: In hyperexcitable states (e.g., epileptiform activity), reducing AMPAR-mediated depolarization decreases burst firing and synchrony. Computational models show a 30% AMPAR conductance reduction raises seizure threshold by >50% [6] [9].
  • Subunit-Selectivity Implications: Becampanel’s higher affinity for GluA2-lacking, Ca²⁺-permeable AMPARs (CP-AMPARs) may preferentially protect against excitotoxic damage. CP-AMPARs mediate pathological Ca²⁺ influx in synapses during ischemia or seizures [4] [9]. By sparing GluA2-containing receptors, it maintains baseline neurotransmission while curbing pathological hyperexcitability.

Properties

CAS Number

188696-80-2

Product Name

Becampanel

IUPAC Name

[(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid

Molecular Formula

C10H11N4O7P

Molecular Weight

330.19 g/mol

InChI

InChI=1S/C10H11N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H,12,15)(H,13,16)(H2,19,20,21)

InChI Key

ABFMMCZFKUIJGQ-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

((7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino)methylphosphonic acid
AMP397

Canonical SMILES

C1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.